molecular formula C22H18ClN5O4S B3299952 4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899953-03-8

4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3299952
CAS No.: 899953-03-8
M. Wt: 483.9 g/mol
InChI Key: LERFHFDQLGEMFA-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro-substituted pyridine core, a phenyl group at position 1, and a carboxamide moiety at position 3. The acetamidosulfonylphenyl group at the N-terminus distinguishes it from structurally related compounds, conferring unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S/c1-13-19-20(23)18(12-24-21(19)28(26-13)16-6-4-3-5-7-16)22(30)25-15-8-10-17(11-9-15)33(31,32)27-14(2)29/h3-12H,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFHFDQLGEMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article discusses its biological activity, including anticancer properties, potential as an antimicrobial agent, and other therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colorectal cancer).
  • IC50 Values : The compound exhibited an IC50 of approximately 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .

The mechanism of action involves cell cycle arrest and apoptosis induction:

  • Cell Cycle Arrest : The compound caused S-phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells.
  • Apoptosis : Significant levels of both early and late apoptosis were observed in treated HeLa cells compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Target Pathogen : Mycobacterium tuberculosis.
  • Mechanism : The compound acts as an inhibitor of pantothenate synthetase, a crucial enzyme for coenzyme A synthesis in bacteria .
  • Activity Results : Preliminary findings suggest that derivatives with similar structures exhibit promising antituberculotic activity .

Other Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has been associated with various therapeutic effects:

  • CNS Disorders : Potential use in treating Alzheimer's disease and other neurodegenerative conditions .
  • Inflammation and Pain Management : Some derivatives are known to inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

Structural FeatureImpact on Activity
Chloro Group at C(4) Enhances anticancer potency
Acetamidosulfonyl Group Increases solubility and bioavailability
Methyl Group at C(3) Modulates interaction with target enzymes

Case Study 1: Anticancer Activity

A recent study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. The most active compound demonstrated a significant reduction in cell viability across multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Case Study 2: Antimycobacterial Activity

Another investigation focused on the synthesis of derivatives aimed at combating drug-resistant strains of Mycobacterium tuberculosis. The lead compound displayed potent inhibitory activity against the pathogen in vitro, suggesting potential for further development into a therapeutic agent.

Scientific Research Applications

Anticoagulant Activity

Research has indicated that compounds similar to 4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can act as inhibitors of factor Xa, an essential component in the coagulation cascade. Such inhibitors are crucial in the prevention and treatment of thromboembolic disorders. A patent (CN1272107A) highlights its potential as a factor Xa inhibitor for treating conditions such as deep vein thrombosis and pulmonary embolism .

Anti-inflammatory Properties

The sulfonamide moiety is known for its anti-inflammatory effects. Compounds containing sulfonamide groups have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of factor Xa activity. These studies often utilize assays measuring the time taken for clot formation in plasma samples treated with the compound compared to controls .

Toxicological Assessments

Toxicological evaluations are essential for assessing the safety profile of new compounds. Studies have shown that certain derivatives exhibit low toxicity in mammalian cell lines, suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Yield (%) Key Properties/Applications References
Target Compound 4-Cl, N-(4-acetamidosulfonylphenyl), 3-Me, 1-Ph ~500 (estimated) N/A N/A Enhanced solubility via sulfonamide; kinase inhibition?
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Z17) 4-Cl, N-(dihydrobenzodioxinyl), 3-Me, 1-Ph ~450 N/A N/A Antiviral (Dengue NS target)
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) 5-Cl, N-(4-fluorophenyl), 3-Me, 1-Ph 421.0 181–183 71 High yield; halogen enhances metabolic stability
N-(5-chloro-2,4-dimethoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 5-Cl, 2,4-OMe, 3,6-diMe, 1-Ph ~450 N/A N/A Electron-donating OMe groups modulate reactivity
4-Chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 4-Cl, N-(3-FPh), 3-Me, 1-Ph ~420 N/A N/A Fluorine improves lipophilicity

Key Observations:

  • Substituent Effects on Solubility: The acetamidosulfonyl group in the target compound likely enhances aqueous solubility compared to analogs with non-polar groups (e.g., dihydrobenzodioxin in Z17) .
  • Fluorine substituents (e.g., in 3d) increase metabolic stability .
  • Aromatic Diversity: The 4-(acetamidosulfonyl)phenyl group may facilitate hydrogen bonding in biological systems, unlike methoxy or cyano groups in other derivatives .

Physicochemical and Crystallographic Insights

  • Crystallography: Pyrazolo[3,4-b]pyridine cores (e.g., ) exhibit planarity with π-π stacking. The acetamidosulfonyl group may introduce additional hydrogen bonds, altering crystal packing and solubility .
  • Lipophilicity: The target compound’s ClogP is estimated to be lower than analogs with fluorophenyl or trifluoromethyl groups (e.g., ), favoring improved solubility .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. A general approach includes:

  • Step 1: Condensation of 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde with cyanoacetamide in ethanol under reflux with catalytic piperidine to form the pyridine ring .
  • Step 2: Introduction of the acetamidosulfonyl group via nucleophilic substitution or coupling reactions. For example, reacting with 4-(acetamidosulfonyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification: Recrystallization (ethanol or DMF/water mixtures) and chromatography (silica gel, ethyl acetate/hexane) are critical for isolating intermediates and the final product.
    Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: How to characterize this compound using spectroscopic techniques?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ ~10.5 ppm). Overlapping signals may require 2D COSY or HSQC for resolution .
    • ¹³C NMR: Confirm carbonyl carbons (amide C=O at ~165–170 ppm, pyridine carbons at ~140–160 ppm) .
  • IR Spectroscopy: Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • X-ray Crystallography: Use single-crystal X-ray diffraction (SCXRD) to unambiguously determine the structure. Refinement with SHELXL (via Olex2 or similar software) resolves ambiguities in bond lengths, angles, and stereochemistry .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For example, calculate ¹³C shifts at the B3LYP/6-311+G(d,p) level .
  • Dynamic NMR: Apply variable-temperature ¹H NMR to study tautomerism or conformational exchange in solution .

Advanced: How to design biological activity assays targeting kinase inhibition?

Answer:

  • Target Selection: Prioritize kinases based on structural analogs (e.g., tyrosine kinases, as seen in pyrazolo[3,4-b]pyridine derivatives ).
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based ADP-Glo™ kinase assays (e.g., for EGFR or VEGFR) with IC₅₀ determination .
    • Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
  • Molecular Docking: Perform docking studies (AutoDock Vina, Schrödinger) with kinase crystal structures (PDB: e.g., 1M17 for EGFR) to predict binding modes .

Advanced: How to analyze crystal packing and intermolecular interactions?

Answer:

  • SCXRD Analysis:
    • Identify intramolecular interactions : O–H···O (S(6) motif) and C–H···N bonds stabilize the planar pyrazolo[3,4-b]pyridine core .
    • Intermolecular interactions : π–π stacking between pyridine rings (distance ~3.5–4.0 Å) and C–H···π interactions form columnar stacks .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., using CrystalExplorer) to map H-bonding (N–H···O) and van der Waals contacts .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation:
    • Replace the acetamidosulfonyl group with other sulfonamide derivatives (e.g., methylsulfonyl, tosyl) to assess solubility and potency .
    • Modify the 3-methyl or 4-chloro groups to evaluate steric/electronic effects .
  • Biological Testing: Compare IC₅₀ values across analogs in kinase inhibition assays. For example, Z17 (a structural analog) showed altered activity due to dihydrodioxin substitution .
  • QSAR Modeling: Develop 2D/3D-QSAR models (e.g., CoMFA) using biological data to predict optimal substituents .

Advanced: How to address low solubility in pharmacokinetic studies?

Answer:

  • Salt Formation: Explore hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the carboxamide or sulfonamide positions .
  • Nanoparticle Formulation: Use PLGA or liposomal encapsulation to improve bioavailability .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Answer:

  • Process Optimization:
    • Control temperature (±2°C) during exothermic steps (e.g., coupling reactions).
    • Use flow chemistry for precise reagent mixing in pyridine ring formation .
  • Byproduct Identification: LC-MS/MS and preparative HPLC isolate impurities (e.g., des-chloro derivatives or incomplete sulfonylation products) .
  • Green Chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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